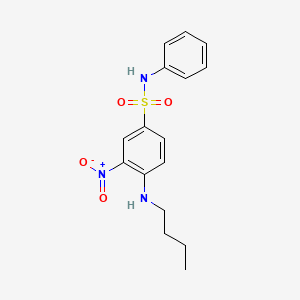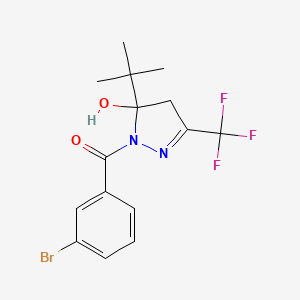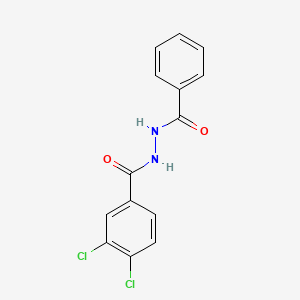
4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide, commonly known as BB-94, is a chemical compound that has been widely used in scientific research for its various applications. This compound belongs to the class of sulfonamide molecules, which are known for their therapeutic properties. BB-94 is an inhibitor of matrix metalloproteinases (MMPs), which are enzymes responsible for the degradation of extracellular matrix (ECM) components.
Mecanismo De Acción
BB-94 inhibits the activity of 4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide by binding to the active site of the enzyme. 4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide are zinc-dependent enzymes that require a zinc ion for their catalytic activity. BB-94 binds to the zinc ion and prevents the enzyme from catalyzing the degradation of ECM components. This leads to the accumulation of ECM components, which can have various physiological and pathological effects.
Biochemical and Physiological Effects:
BB-94 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the invasion and metastasis of cancer cells by preventing the degradation of ECM components. It has also been shown to reduce the severity of arthritis by inhibiting the activity of 4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide. BB-94 has been studied for its potential cardioprotective effects by preventing the degradation of ECM components in the heart. However, BB-94 has also been shown to have some limitations in lab experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BB-94 has several advantages for lab experiments. It is a potent MMP inhibitor and has been extensively studied for its various applications. It is also commercially available, making it easily accessible for researchers. However, BB-94 has some limitations in lab experiments. It is a non-specific inhibitor and can inhibit the activity of other enzymes besides 4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide. It can also be toxic to cells at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
BB-94 has several potential future directions for scientific research. It can be studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases. It can also be studied for its potential cardioprotective effects in the heart. Further research can be done to develop more specific MMP inhibitors that can overcome the limitations of BB-94. Additionally, BB-94 can be studied for its potential applications in tissue engineering and regenerative medicine.
Métodos De Síntesis
BB-94 can be synthesized using a two-step process. The first step involves the reaction of 4-nitrobenzenesulfonyl chloride with aniline to form 4-nitro-N-phenylbenzenesulfonamide. In the second step, the butylamine is added to this intermediate product to obtain BB-94. The product is then purified by recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
BB-94 has been extensively used in scientific research for its various applications. It is primarily used as an MMP inhibitor and has been shown to inhibit the activity of various 4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, and MMP-9. 4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide play a crucial role in various physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer metastasis. Therefore, BB-94 has been studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases.
Propiedades
IUPAC Name |
4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-2-3-11-17-15-10-9-14(12-16(15)19(20)21)24(22,23)18-13-7-5-4-6-8-13/h4-10,12,17-18H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIDKSVHTOXXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(butylamino)-3-nitro-N-phenylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]benzoyl}amino)benzoate](/img/structure/B5113684.png)
![2-(methoxymethyl)-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5113692.png)
![6-ethyl-2-mercapto-6-methyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5113697.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5113705.png)
![5-[4-(dimethylamino)benzylidene]-2-[4-(diphenylmethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5113718.png)
![3,3,6,6-tetramethyl-9-[3-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5113725.png)


![N~1~-(2,6-dimethylphenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5113750.png)

![5-(3-nitrophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5113781.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5113797.png)
![methyl 3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5113805.png)